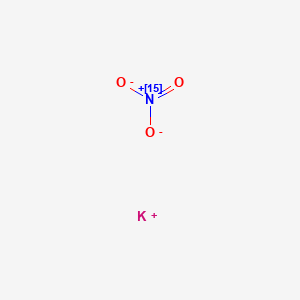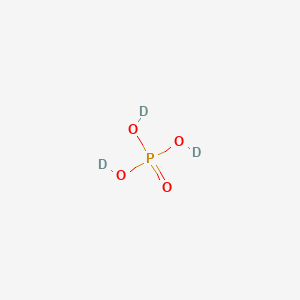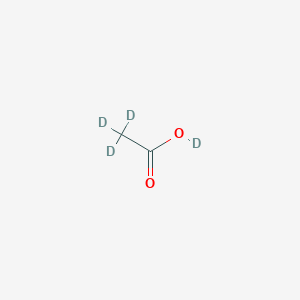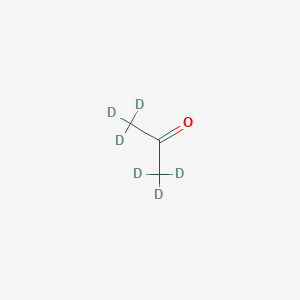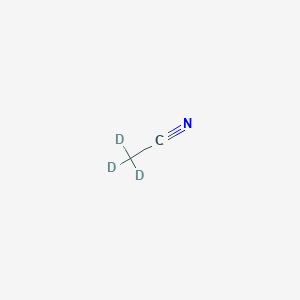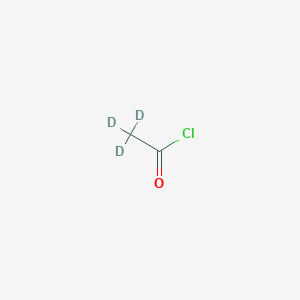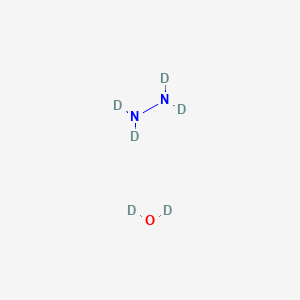
2-Chloro-4-nitropyridine
Vue d'ensemble
Description
2-Chloro-4-nitropyridine is a halogenated heterocycle with the empirical formula C5H3ClN2O2 . It has a molecular weight of 158.54 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also used in the preparation of (thio)barbituric acid derivatives in the treatment of obesity-related non-alcoholic fatty liver disease .
Synthesis Analysis
2-Chloro-4-nitropyridine can be synthesized from pyridine N-oxide in a two-step approach . The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . The second step involves the reaction of 4-nitropyridine N-oxide with PCl3 . This method allows for the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitropyridine consists of a pyridine ring with a chlorine atom and a nitro group attached at the 2nd and 4th positions, respectively . The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 258.4±20.0 °C at 760 mmHg, and a flash point of 110.1±21.8 °C .Chemical Reactions Analysis
2-Chloro-4-nitropyridine may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . It is also a starting material used in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines .Physical And Chemical Properties Analysis
2-Chloro-4-nitropyridine has a melting point of 52-56 °C . It has a molar refractivity of 35.8±0.3 cm3, a polar surface area of 59 Å2, and a polarizability of 14.2±0.5 10-24 cm3 .Applications De Recherche Scientifique
Organic Synthesis
2-Chloro-4-nitropyridine is used as a starting material in organic synthesis . It can be used to synthesize a variety of other compounds, which can then be used in further reactions.
Pharmaceuticals
In the pharmaceutical industry, 2-Chloro-4-nitropyridine can be used as an intermediate in the synthesis of various drugs . The nitro group can be reduced to an amino group, which can then be used to build more complex structures.
Agrochemicals
2-Chloro-4-nitropyridine can also be used in the synthesis of agrochemicals . The chlorine atom can be replaced with other groups to create compounds with different properties.
Dyes and Pigments
The nitro group in 2-Chloro-4-nitropyridine can be reduced to an amino group, which can then react with other compounds to form dyes and pigments .
Synthesis of 2-chloro-4-ethoxypyridine
2-Chloro-4-nitropyridine can be used to synthesize 2-chloro-4-ethoxypyridine . This compound can then be used in further reactions.
Synthesis of 4-thiophenoxypyridines
4-thiophenoxypyridines can be synthesized from 2-Chloro-4-nitropyridine . These compounds have interesting properties and can be used in various applications.
Denitration leading to fluoro-, hydroxy- and methoxypyridines
2-Chloro-4-nitropyridine can be used in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy- and methoxypyridines . These compounds can then be used in further reactions.
Research Use Only (RUO)
2-Chloro-4-nitropyridine is often used in research settings . It can be used to study various chemical reactions and to develop new synthetic methods.
Safety And Hazards
2-Chloro-4-nitropyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .
Orientations Futures
2-Chloro-4-nitropyridine has potential applications in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . Its use in the synthesis of 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines, as well as in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines, suggests potential future directions for research and development .
Propriétés
IUPAC Name |
2-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
| Record name | 2-Chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitropyridine | |
CAS RN |
23056-36-2 | |
| Record name | 2-Chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

